N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide
Description
Molecular Formula: C₂₁H₂₀ClN₃OS CAS Number: 946353-94-2 This compound features a naphthalene-1-carboxamide moiety linked via a methyl group to a 6-(4-chlorophenyl)-substituted imidazo[2,1-b][1,3]thiazole core. The imidazothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3OS/c24-17-10-8-16(9-11-17)21-20(27-12-13-29-23(27)26-21)14-25-22(28)19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMQNCVTKJRINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide. This intermediate is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and naphthalene rings
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H20ClN3O3S
- Molecular Weight : 429.9 g/mol
- CAS Number : 946295-15-4
These properties enable it to participate in diverse chemical reactions and biological interactions.
Chemistry
In the field of chemistry, N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique imidazo-thiazole structure allows for the exploration of novel chemical reactions and the development of advanced materials.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups. |
| Reduction | Removes oxygen-containing groups or reduces bonds. |
| Substitution | Replaces substituents with others (e.g., halogen exchange). |
Biology
Biologically, this compound is being investigated for its potential as a bioactive molecule. Its structure suggests that it may interact with various enzymes and receptors, making it a candidate for drug development.
Case Study: Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that imidazole derivatives can inhibit specific kinases involved in cancer progression.
Medicine
In medicinal chemistry, the compound's ability to interact with biological targets could lead to the development of new therapies for various diseases. Preliminary studies suggest that it may have anti-cancer properties due to its ability to disrupt cellular signaling pathways.
Table 2: Potential Therapeutic Applications
| Disease Type | Mechanism of Action |
|---|---|
| Cancer | Inhibition of tumor growth via enzyme modulation. |
| Infectious Diseases | Potential antimicrobial activity against pathogens. |
Industrial Applications
Beyond research and medicine, this compound has potential industrial applications in producing advanced materials such as polymers and coatings. Its stability and specific interactions make it suitable for applications requiring high-performance materials.
Mechanism of Action
The mechanism of action of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound may also modulate various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
The following structurally related imidazo[2,1-b]thiazole derivatives are analyzed for functional group variations, synthesis routes, and physicochemical properties:
Structural Features and Functional Group Variations
Key Observations :
- The target compound uniquely combines a naphthalene carboxamide with a 4-chlorophenyl-imidazothiazole core, distinguishing it from sulfonamide (e.g., 26d ) or oxime derivatives (e.g., ).
- The pyrimidine linker in 26d extends conjugation, which may influence binding affinity in kinase targets.
Key Observations :
- Higher yields (>90%) are achieved in simpler reactions (e.g., compound 31 ) compared to multi-step syntheses (e.g., 26d at 37% ).
- Melting points vary widely: derivatives with polar groups (e.g., 5j) exhibit lower melting points (118–120°C ) than nonpolar analogs, reflecting differences in crystallinity.
Functional Group Impact on Properties
- Naphthalene vs. Sulfonamide (26d ) : The naphthalene carboxamide in the target compound likely increases lipophilicity (logP ~4.5 predicted) compared to the sulfonamide (logP ~3.8), affecting bioavailability.
- Chlorophenyl vs. Methoxyphenyl (26d ) : Electron-withdrawing Cl enhances stability but reduces solubility compared to electron-donating OCH₃.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step strategies, including Hantzsch condensation , click chemistry , and sequential functionalization. Critical parameters include:
- Hantzsch thiazole formation : React 4-chlorophenyl thiosemicarbazones with naphthalene-derived aldehydes under controlled pH (12.5) and temperature (70–80°C) to favor cyclization .
- Click chemistry : Use Cu(OAc)₂ (10 mol%) in a t-BuOH/H₂O (3:1) solvent system for azide-alkyne cycloaddition, enabling triazole linkage between imidazothiazole and naphthalene moieties .
- Amidation : Couple intermediates with naphthalene-1-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Q. Optimization Tips :
- Monitor reaction progress via TLC (hexane:EtOAc 8:2) .
- Purify intermediates via column chromatography or recrystallization (ethanol/water) .
Q. Table 1: Synthetic Methods
| Step | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiazole cyclization | 70–80°C, pH 12.5, PEG-400 solvent | 60–75% | |
| Click chemistry | Cu(OAc)₂, RT, 6–8 h stirring | 85–90% | |
| Final amidation | EDC/HOBt, DMF, 0°C→RT | 70–80% |
Q. Which analytical techniques resolve structural ambiguities and validate purity?
- NMR Spectroscopy : Confirm regiochemistry of the imidazothiazole core (e.g., δ 5.40 ppm for –NCH₂CO–) and aromatic proton environments .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ 393.06845 observed vs. 393.06837 calculated) .
- X-ray crystallography : Use SHELX for refinement of crystal structures to resolve stereochemical uncertainties .
Q. Resolving Data Contradictions :
- Cross-validate NMR assignments with COSY/HSQC experiments.
- Compare experimental HRMS with in silico fragmentation patterns (e.g., using mzCloud).
Advanced Research Questions
Q. How can SAR studies elucidate the impact of substituents on bioactivity?
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess effects on enzyme inhibition .
- Bioactivity assays : Test against kinase targets (e.g., EGFR) using in vitro kinase assays (IC₅₀ determination) .
Q. Table 2: SAR Insights
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Cl (parent) | 2.1 µM (EGFR) | |
| 4-OCH₃ | >10 µM (EGFR) | |
| 3-NO₂ | 0.8 µM (EGFR) |
Q. What computational strategies predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding modes with EGFR (PDB: 1M17). Align results with experimental IC₅₀ values .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Validation : Compare predicted binding poses with X-ray co-crystal structures (if available) .
Q. How can contradictory bioactivity data be reconciled?
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
- Dose-response curves : Test across 3–5 independent replicates to rule out assay variability .
- Metabolic stability : Assess hepatic microsomal degradation to confirm bioactivity is not artifactually reduced .
Q. What strategies optimize stability during storage and handling?
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the amide bond .
- Degradation analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (95% purity threshold) .
Q. How can regiochemical isomers be distinguished during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
